2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile
Description
2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile is a fluorinated aromatic acetonitrile derivative characterized by a phenyl ring substituted with two fluorine atoms at the 4- and 5-positions and a methoxy group at the 2-position. The acetonitrile moiety (-CH₂CN) enhances its utility as a precursor in pharmaceutical and agrochemical synthesis, where fluorinated compounds are prized for their metabolic stability and bioavailability.
Properties
IUPAC Name |
2-(4,5-difluoro-2-methoxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F2NO/c1-13-9-5-8(11)7(10)4-6(9)2-3-12/h4-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVKOFRTAALTGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CC#N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801272888 | |
| Record name | 4,5-Difluoro-2-methoxybenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886761-74-6 | |
| Record name | 4,5-Difluoro-2-methoxybenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886761-74-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Difluoro-2-methoxybenzeneacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801272888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile typically involves the reaction of 4,5-difluoro-2-methoxybenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide in the presence of a base such as potassium carbonate, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 4,5-Difluoro-2-methoxybenzoic acid.
Reduction: 2-(4,5-Difluoro-2-methoxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance its binding affinity and selectivity towards these targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Electronic Properties
The electronic and structural characteristics of 2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile are influenced by its substituents:
- Fluorine atoms : Electron-withdrawing groups that reduce electron density on the aromatic ring, enhancing stability and resistance to oxidation.
Table 1: Structural Comparison of Fluorinated Phenylacetonitriles
Physicochemical Properties
- Solubility: The methoxy group in this compound improves solubility in polar solvents (e.g., ethanol, DMSO) compared to non-methoxy analogs like 2,4-Difluorophenylacetonitrile .
- Stability : Fluorine atoms increase thermal and oxidative stability. For instance, 2-(2-Fluoro-5-methoxyphenyl)acetonitrile requires storage at 0–6°C to prevent degradation, whereas the target compound’s stability under similar conditions is inferred to be higher due to its para-fluorine arrangement .
Pharmacokinetic Insights from Analogous Systems
Although 2',2'-difluorodeoxycytidine (dFdC, Gemcitabine) is a nucleoside analog, its metabolism highlights the role of fluorine in modulating enzymatic interactions. For example:
- dFdC triphosphate (dFdCTP) exhibits biphasic cellular elimination (t₁/₂α = 3.9 h, t₁/₂β >16 h), contrasting with monophasic degradation in non-fluorinated analogs .
- Fluorine substitution in dFdC reduces deamination by dCMP deaminase, prolonging intracellular retention and potency . These principles may extend to fluorinated acetonitriles in drug design.
Biological Activity
2-(4,5-Difluoro-2-methoxyphenyl)acetonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and applications in drug development.
Chemical Structure and Properties
The molecular formula of this compound is C10H8F2N. The compound features:
- Phenyl ring : Substituted with two fluorine atoms and a methoxy group.
- Acetonitrile functional group : Contributes to its reactivity.
This structural arrangement is crucial for its biological activity, as the fluorine atoms can enhance binding affinity to various molecular targets due to their electronegativity and ability to participate in hydrogen bonding.
Mechanisms of Biological Activity
The biological activity of this compound is primarily linked to its interactions with specific enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant activity against various biological targets. The following mechanisms have been identified:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered biochemical processes.
- Receptor Modulation : It can interact with certain receptors, influencing signal transduction pathways critical for cellular functions.
Pharmacological Studies
Recent studies have focused on the pharmacological properties of this compound. These studies typically involve both in vitro (cell culture) and in vivo (animal model) experiments to evaluate its efficacy and safety.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits:
- Cytotoxicity : It shows low cytotoxic effects on human cell lines such as HepG2, indicating a favorable therapeutic index.
- Selectivity : High selectivity indices suggest that the compound preferentially targets cancer cells over normal cells.
In Vivo Studies
In vivo evaluations have highlighted:
- Antitumor Activity : Preliminary results indicate potential antitumor effects in animal models, warranting further investigation into its use as an anticancer agent.
- Metabolic Stability : Studies suggest good metabolic stability, which is essential for therapeutic applications.
Comparative Analysis with Similar Compounds
The following table summarizes key features of structurally similar compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 4,5-Difluoro-2-methoxybenzonitrile | Not available | Lacks the acetonitrile group |
| 4,5-Difluoro-2-methoxybenzoic acid | Not available | Contains a carboxylic acid functional group |
| 1,2-Difluoro-4,5-dimethoxybenzene | Not available | Different substitution pattern on the benzene ring |
| 4,5-Difluoro-2-methoxyaniline | Not available | Contains an amine functional group |
This comparison highlights the uniqueness of this compound regarding its specific combination of functional groups that enhance its biological activity.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Antimicrobial Activity : Research indicates potential antimicrobial properties against various pathogens. In vitro assays demonstrated significant inhibitory effects on bacterial growth.
- Cancer Therapeutics : In a study involving xenograft models, the compound exhibited promising antitumor activity. Mechanistic studies revealed that it induces apoptosis in cancer cells by modulating key apoptotic pathways.
- Neuroprotective Effects : Preliminary findings suggest that this compound may have neuroprotective properties, potentially influencing pathways related to neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
